molecular formula C18H23NO3 B1403889 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1239714-33-0

2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Cat. No.: B1403889
CAS No.: 1239714-33-0
M. Wt: 301.4 g/mol
InChI Key: KUMXRUUTBNJLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1239714-33-0) is a heterocyclic compound with the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.39 g/mol . Its spirocyclic architecture combines a cyclopentane ring fused to an isoquinoline moiety, with a sec-butyl substituent at the 2' position and a carboxylic acid group at the 4' position. This compound is primarily utilized as a research chemical in drug discovery and materials science, serving as a building block for synthesizing complex molecules .

Properties

IUPAC Name

2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-12(2)19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMXRUUTBNJLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS No. 1239714-33-0) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, including antimicrobial, cytotoxic, and other pharmacological properties.

The molecular formula of the compound is C18H23NO3C_{18}H_{23}NO_3, with a molecular weight of 301.39 g/mol. The structure includes a spirocyclic system known for its unique three-dimensional conformation, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H23NO3
Molecular Weight301.39 g/mol
CAS Number1239714-33-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures to 2'-sec-butyl derivatives. For instance, spiro compounds have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 32 µg/mL, indicating moderate to potent activity against pathogens like E. coli and Staphylococcus aureus .

Cytotoxic Activity

The cytotoxic effects of 2'-sec-butyl-1'-oxo derivatives have been evaluated against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In comparative studies, the IC50 values for these compounds demonstrated promising antiproliferative effects. For example, certain derivatives exhibited IC50 values as low as 1.17 µM against HepG2 cells, surpassing the efficacy of standard chemotherapeutics like doxorubicin .

Cell LineIC50 Value (µM)Reference CompoundReference IC50 (µM)
HepG21.17Doxorubicin2.85
MCF-71.52Doxorubicin3.58

The mechanism by which these compounds exert their biological effects may involve the modulation of specific cellular pathways. For instance, some studies suggest that spiro compounds can act as inhibitors of key enzymes involved in cancer cell proliferation or as modulators of receptor activity . Molecular docking studies have been employed to explore binding interactions at the active sites of relevant targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of spirocyclic isoquinoline derivatives, including those structurally related to 2'-sec-butyl compounds. These studies revealed that modifications in the side chains significantly influenced both antimicrobial and anticancer activities, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that spiro compounds exhibit significant antimicrobial properties. For example, derivatives synthesized from similar spiro structures showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The potential of 2'-sec-butyl derivatives in this context suggests they could be developed as new antimicrobial agents.

Anticancer Potential

The compound's structure allows for interaction with biological targets involved in cancer progression. Studies on related compounds have shown promising cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . Investigations into the mechanism of action, including inhibition of the epidermal growth factor receptor (EGFR), highlight the compound's potential as an anticancer agent.

Material Science

The unique structural characteristics of 2'-sec-butyl derivatives make them suitable candidates for developing advanced materials. Their ability to form stable complexes may be exploited in creating novel polymers or coatings with enhanced properties.

Pharmaceutical Development

Given their biological activity, 2'-sec-butyl derivatives can serve as lead compounds in drug discovery programs targeting infections and cancers. The exploration of their pharmacokinetic properties will be essential for evaluating their therapeutic potential.

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluation against bacterial strainsSignificant activity against multiple strains; potential for development as an antibiotic .
Cytotoxicity Assessment Testing on cancer cell linesNotable cytotoxic effects observed; suggests further investigation into anticancer applications .
Synthesis Optimization Palladium-catalyzed reactionsImproved yields and efficiency in synthesizing spiro compounds relevant to medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: sec-Butyl vs. Cyclohexyl Substituent: The cyclohexyl group (C₆H₁₁) significantly increases steric bulk and molecular weight (327.42 vs. 301.39), which may reduce membrane permeability but improve target selectivity . Methoxyethyl Group: The 2-methoxyethyl substituent introduces an oxygen atom, enhancing polarity and aqueous solubility. This modification is advantageous for pharmacokinetic optimization .
  • Safety Profiles: The cyclohexyl analog (CAS: 1239843-15-2) has documented hazards, including skin irritation (H315) and respiratory irritation (H335), necessitating stringent handling protocols . Limited safety data are available for the sec-butyl derivative, but similar compounds generally require standard laboratory precautions (e.g., gloves, eye protection) .

Preparation Methods

Multi-step Conventional Synthesis

Step 1: Formation of Isoquinoline Derivative

  • Starting from substituted benzaldehyde derivatives, a Pictet–Spengler reaction with amino acids or amines yields tetrahydroisoquinoline intermediates.

Step 2: Spirocyclization

  • The tetrahydroisoquinoline is subjected to intramolecular cyclization with cyclopentane derivatives, facilitated by acid catalysis, forming the spirocyclic core.

Step 3: Introduction of the sec-Butyl Group

  • Alkylation at the 2'-position is achieved via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Heck reactions, using sec-butyl halides or boronic acids.

Step 4: Oxidation to Keto

  • The 1'-oxo group is introduced through selective oxidation using reagents like PCC (Pyridinium chlorochromate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Step 5: Carboxylation

  • The carboxylic acid group at the 4'-position is appended via directed lithiation followed by carbonation or through oxidation of a methyl precursor.

Advanced Techniques

  • Microwave-Assisted Synthesis: Accelerates cyclization and alkylation steps, reducing reaction times and improving yields.
  • Enzymatic Catalysis: Enhances regioselectivity during functionalization, especially for introducing the sec-butyl group.
  • Flow Chemistry: Allows precise control over reaction parameters, improving reproducibility and scalability.

Data Table of Preparation Methods

Methodology Key Reactions Advantages Limitations References
Conventional Multi-step Synthesis Pictet–Spengler, cyclization, alkylation, oxidation, carboxylation Well-established, versatile Time-consuming, low yield for some steps ,
Microwave-Assisted Synthesis Rapid cyclization, alkylation Faster, higher yields Equipment-dependent ,
Enzymatic Catalysis Regioselective alkylation High selectivity, environmentally friendly Limited substrate scope
Flow Chemistry Continuous processing Scalability, reproducibility Complex setup

Research Findings and Notes

  • Recent patents indicate that the use of microwave irradiation significantly enhances the efficiency of constructing the spirocyclic core, reducing reaction times from days to hours.
  • Enzymatic methods have been successfully employed for regioselective alkylation at the 2'-position, minimizing side reactions.
  • Oxidation steps are optimized using mild reagents to prevent over-oxidation or degradation of sensitive intermediates.
  • Carboxylation is often achieved via lithiation of the aromatic ring followed by carbonation, with yields improved through temperature control and solvent optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this spiro compound, and what methodological considerations are critical for optimizing yield?

  • Synthesis Strategies :

  • Spiro Ring Formation : Use cyclization reactions (e.g., acid-catalyzed or transition-metal-mediated) to construct the spirocyclic core. Evidence from similar compounds suggests Michael addition or Friedel-Crafts acylation (for isoquinoline precursors) as viable steps .
  • Sec-Butyl Introduction : Employ alkylation or nucleophilic substitution at the 2'-position. Optimize reaction temperature (e.g., 0–25°C) to minimize side products.
  • Carboxylic Acid Functionalization : Protect the carboxylic acid group (e.g., as an ester) during synthesis, followed by deprotection under mild acidic conditions .
    • Methodological Considerations :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
  • Yield Optimization : Adjust stoichiometry of spiro-forming reagents (e.g., 1.2–1.5 equivalents) and use anhydrous solvents to suppress hydrolysis .

Q. How should researchers approach structural elucidation, and which analytical techniques provide complementary verification?

  • Key Techniques :

  • NMR Spectroscopy : Assign 1H/13C NMR signals to confirm the spiro junction (e.g., cyclopentane protons at δ 1.5–2.5 ppm) and sec-butyl group (split signals due to stereochemistry).
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for oxo and carboxylic acid groups) .
  • HPLC-MS : Use reverse-phase C18 columns with mobile phases like methanol/sodium acetate buffer (pH 4.6) to assess purity and molecular ion peaks .
    • Complementary Methods :
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemistry.
  • Polarimetry to confirm enantiomeric excess if chiral centers are present.

Q. What safety protocols are recommended given limited toxicological data?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for dust control .
  • Handling : Work in a fume hood to avoid inhalation of aerosols. Avoid skin contact; wash immediately with soap/water if exposed .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Risk Mitigation : Assume potential toxicity due to structural analogs (e.g., isoquinoline derivatives) and conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during spiro ring formation?

  • Root Cause Analysis :

  • Reagent Purity : Test starting materials for moisture content (Karl Fischer titration) and degas solvents to prevent side reactions.
  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) to enforce enantioselectivity in spiro center formation .
    • Troubleshooting :
  • If yields vary, screen Lewis acids (e.g., ZnCl2 vs. BF3·OEt2) for cyclization efficiency.
  • Employ DoE (Design of Experiments) to optimize temperature, solvent polarity, and reaction time .

Q. How to design stability studies for degradation pathway analysis?

  • Study Design :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) under accelerated storage conditions (40°C/75% RH) to predict shelf life .
    • Degradation Products :
  • Identify primary by-products (e.g., decarboxylation or oxo-group reduction) using HRMS and NMR.

Q. What computational approaches predict pharmacological activity based on structural analogs?

  • In Silico Methods :

  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Compare binding poses with known isoquinoline inhibitors .
  • QSAR Modeling : Train models on spiro compound datasets to predict ADMET properties (e.g., logP, CYP450 inhibition) .
    • Validation :
  • Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC50).

Notes on Data Limitations

  • Toxicology/Stability : No empirical data exists for this compound; extrapolate from structural analogs and prioritize in-house testing .
  • Synthesis : Adapt methods from cyclohexyl/spiro derivatives, emphasizing stereochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 2
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.